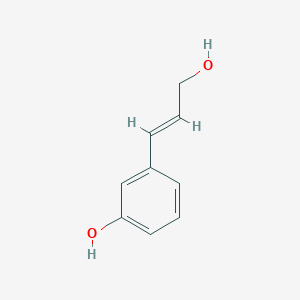

trans-3-(3-Hydroxypropenyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-[(E)-3-hydroxyprop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |

InChI Key |

DLIYAKCMSBOEGO-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/CO |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CCO |

Origin of Product |

United States |

Advanced Spectroscopic Analysis and Structural Characterization of Trans 3 3 Hydroxypropenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Regiochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of trans-3-(3-Hydroxypropenyl)phenol, offering unambiguous assignment of proton and carbon resonances in both the aromatic ring and the propenyl side chain.

One-dimensional (1D) ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the complete assignment of the molecule's structure.

In a study, the ¹H NMR spectrum of a related compound, 3-(3-hydroxy-1-propenyl)phenyl acetate, revealed distinct signals for the aromatic and side-chain protons. The aromatic protons appeared at δ 7.21 (t, J = 7.7 Hz, 1H), 7.00 (d, J = 7.7 Hz, 1H), 6.94 (br s, 1H), and 6.83 (dd, J = 7.7, 2.0 Hz, 1H). The olefinic protons were observed at δ 6.54 (d, J = 15.9 Hz, 1H) and 6.29 (dt, J = 15.9, 5.6 Hz, 1H), while the methylene (B1212753) protons of the side chain resonated at δ 4.26 (dd, J = 5.6, 1.7 Hz, 2H).

The ¹³C NMR spectrum provided complementary information, with the aromatic carbons showing signals at δ 150.8, 139.3, 129.8, 129.4, 126.8, 120.9, 119.5, and 115.3. The olefinic carbons resonated at δ 131.5 and 128.9, and the methylene carbon at δ 63.4.

The stereochemistry of the double bond in this compound is unequivocally determined by the magnitude of the vicinal coupling constant (³JH,H) between the olefinic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans or E-configuration. For instance, a coupling constant of 15.8 Hz for the olefinic protons confirms the trans geometry of the double bond.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to investigate its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps in confirming the molecular formula.

For example, the ESI-HRMS of a derivative showed a molecular ion peak at m/z 215.0680 [M+Na]⁺, corresponding to the molecular formula C₁₁H₁₂O₃Na. The fragmentation pattern observed in the MS/MS spectrum provides further structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The IR spectrum typically shows a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups. The C=C stretching vibration of the aromatic ring and the double bond in the side chain are observed in the 1650-1450 cm⁻¹ region. The C-O stretching vibrations usually appear in the 1260-1000 cm⁻¹ range.

Advanced Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, TLC, GC-MS for non-identification purposes)

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for assessing its purity.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. Different stationary phases, such as C18, and mobile phase compositions can be optimized for the efficient separation of this compound from its isomers and other related compounds.

Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. The choice of the stationary phase (e.g., silica (B1680970) gel) and the developing solvent system is crucial for achieving good separation.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of this compound, often after derivatization to increase its volatility. This technique provides both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, aiding in the confirmation of the compound's identity and purity.

Mechanistic Investigations of Molecular Interactions and Biological Activities of Trans 3 3 Hydroxypropenyl Phenol Analogues in Vitro and Cellular Level

Radical Scavenging Mechanisms and Antioxidant Activity Studies (in vitro, molecular and cellular level)

Phenolic compounds are renowned for their antioxidant properties, which primarily stem from their ability to donate a hydrogen atom from a hydroxyl group to neutralize a free radical. This process is influenced by the compound's chemical structure, which dictates the ease of hydrogen donation and the stability of the resulting phenoxyl radical.

Several in vitro assays are commonly employed to quantify the antioxidant capacity of phenolic compounds. These assays operate on different chemical principles, providing a multi-faceted view of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. rsc.org The efficiency of phenolic compounds in this assay is largely dependent on the bond dissociation energy of their phenolic O-H bonds. researchgate.net Studies on structurally related compounds like resorcinol (B1680541) (3-hydroxyphenol) show measurable radical scavenging activity in this assay. nih.gov

TBARS (Thiobarbituric Acid Reactive Substances) Assay: This assay assesses the extent of lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid breakdown. An antioxidant's ability to inhibit MDA formation indicates its capacity to protect lipids from oxidative damage. Analogues such as trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene have been shown to effectively reduce lipid peroxidation in human blood platelets, demonstrating protective effects relevant to what the TBARS assay measures. semanticscholar.org

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the scavenging of peroxyl radicals, which are common and biologically relevant reactive oxygen species. rsc.org It is based on a hydrogen atom transfer (HAT) mechanism. core.ac.uk This assay is considered to have high biological relevance because it uses a biologically relevant radical source. rsc.org The antioxidant activity in the ORAC assay is strongly influenced by the number and position of hydroxyl groups on the phenolic ring. nih.gov

| Assay | Primary Mechanism | Measured Outcome | Relevance to Phenolic Compounds |

|---|---|---|---|

| DPPH | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Reduction of the stable DPPH radical | Reflects the intrinsic ability to donate hydrogen atoms; activity depends on O-H bond dissociation energy. researchgate.netnih.gov |

| TBARS | Inhibition of Lipid Peroxidation | Quantification of malondialdehyde (MDA) | Indicates protective capacity against oxidative damage to lipid structures like cell membranes. semanticscholar.org |

| ORAC | Hydrogen Atom Transfer (HAT) | Inhibition of fluorescent probe degradation by peroxyl radicals | Considered highly biologically relevant; activity is strongly dependent on the number and arrangement of hydroxyl groups. rsc.orgcore.ac.uknih.gov |

The antioxidant capacity of trans-3-(3-Hydroxypropenyl)phenol and its analogues is not arbitrary but is governed by specific structural features.

The number and position of hydroxyl (-OH) groups on the aromatic ring are paramount. nih.gov An increase in the number of hydroxyl groups generally enhances antioxidant activity. core.ac.ukresearchgate.net The position of these groups is also critical, with ortho- and para-positions often conferring higher activity than meta-positions due to their ability to stabilize the resulting phenoxyl radical through resonance. researchgate.net For instance, the ortho-position of hydroxyl groups is a strong determinant of activity in the ORAC assay. nih.gov

The presence of the propenyl side chain in this compound can also influence its antioxidant properties. The double bond in the side chain extends the conjugation of the aromatic system, which can help delocalize the unpaired electron of the phenoxyl radical, thereby increasing its stability and making the parent molecule a better antioxidant. nih.gov This is analogous to hydroxycinnamic acids, which often show higher antioxidant activity than their hydroxybenzoic acid counterparts due to the unsaturated side chain. core.ac.uk Furthermore, the ease with which a phenolic compound can donate a hydrogen atom is measured by its bond dissociation enthalpy (BDE); a lower BDE corresponds to a higher radical scavenging activity. researchgate.net

Interactions with Cellular Membrane Systems and Components (in vitro, model systems)

Phenolic compounds can exert biological effects by physically interacting with and altering the properties of cellular membranes. These interactions are typically studied using model systems like artificial phospholipid bilayers.

The ability of a phenolic compound to cross a cell membrane is fundamental to its bioavailability and intracellular activity. Studies using model phospholipid bilayers reveal that this process is complex. Permeation is not solely dictated by a compound's general lipophilicity but is strongly influenced by specific molecular interactions with membrane components. researchgate.net

Phenolic compounds can form hydrogen bonds between their hydroxyl groups and the oxygen atoms of the phospholipid headgroups. These specific interactions can lead to an accumulation of the compound at the water-lipid interface. researchgate.net This binding can cause local changes in lipid packing, which may lower the energy barrier for the molecule to diffuse across the bilayer. researchgate.net The rate of this transbilayer diffusion is often optimal for molecules that have intermediate interaction strengths with both the polar headgroup region and the nonpolar core of the membrane; excessively strong or weak interactions can slow down transport. The location and orientation of the phenolic compound within the bilayer—whether superficially bound or inserted deeper into the acyl chain region—depend on its specific structure, including polarity and geometry.

Lipid bilayers can exist in different physical states, primarily a more ordered "gel" phase (Lβ) and a more fluid "liquid crystalline" phase (Lα). The transition between these states occurs at a characteristic main phase transition temperature (Tm). The insertion of foreign molecules, such as phenolic compounds, into the bilayer can disrupt the orderly packing of the lipid acyl chains.

Studies on analogues like 3-pentadecylphenol (B1217947) have shown that their incorporation into dipalmitoylphosphatidylcholine (DPPC) bilayers leads to a significant decrease in the main phase transition temperature (Tm). This fluidizing effect occurs because the phenolic molecules act as impurities that interfere with the van der Waals interactions between the lipid acyl chains, reducing the energy required to transition into the disordered liquid crystalline state. This disruption also typically leads to a broadening of the phase transition peak, indicating a decrease in the cooperativity of the melting process. The extent of these alterations depends on the concentration of the phenolic compound within the membrane.

Enzyme Modulation Studies (in vitro, non-specific)

Phenolic compounds are known to interact with proteins, including enzymes, potentially modulating their activity. These interactions are often non-specific and can occur through various non-covalent forces. The binding of a phenolic compound to an enzyme can alter its three-dimensional structure, which may lead to a loss of catalytic activity. researchgate.net

The mechanisms of interaction involve the formation of non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the phenolic molecule and the enzyme's surface. This binding can result in different types of inhibition. For example, resveratrol (B1683913), a well-studied stilbenoid analogue, has been shown to act as a non-competitive inhibitor for several enzymes, including digestive enzymes like α-glucosidase and pancreatic lipase, as well as certain cytochrome P450 enzymes. nih.gov Non-competitive inhibition suggests that the compound binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency without preventing substrate binding. nih.gov The ability of phenolic compounds to non-specifically inhibit a range of enzymes is a key aspect of their biological activity profile.

Antiproliferative Activity Mechanisms at the Cellular Level (in vitro, mechanistic insight)

Phenolic compounds, a broad class of molecules to which this compound belongs, are recognized for their potential in cancer therapy. mdpi.commdpi.com Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. mdpi.commdpi.com

Effects on Cell Density and Viability in Defined Cell Lines (e.g., cancer cell lines for mechanistic insight)

The antiproliferative effects of phenolic compounds and their analogues have been demonstrated across various cancer cell lines. For instance, a diarylpentanoid analog of curcumin (B1669340), MS13, exhibited a more potent inhibitory effect on non-small cell lung cancer (NSCLC) cells (NCI-H520 and NCI-H23) than curcumin itself. nih.gov This inhibition of cell proliferation was observed to be both dose- and time-dependent. nih.gov Similarly, the natural fungal metabolite 3-Hydroxyterphenyllin suppressed the proliferation and viability of human ovarian cancer cells, A2780/CP70 and OVCAR-3, in a dose-dependent manner, while showing lower cytotoxicity to normal human epithelial ovarian cells. nih.gov

The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay. humangeneticsgenomics.ir For example, tyrosol, a phenolic compound, was shown to significantly decrease the viability of MCF-7 breast cancer cells in a dose-dependent manner. humangeneticsgenomics.ir Another study on bisphenol analogues (BPAF, BPS, and BPF) in Caov-3 human ovarian epithelial cancer cells found that at high concentrations, BPAF decreased cell viability and proliferation. nih.gov

Below is a table summarizing the effects of various phenolic compounds on the viability of different cancer cell lines.

| Compound/Analogue | Cell Line | Effect on Cell Viability | Reference |

| MS13 (diarylpentanoid) | NCI-H520, NCI-H23 | Dose- and time-dependent inhibition | nih.gov |

| 3-Hydroxyterphenyllin | A2780/CP70, OVCAR-3 | Dose-dependent suppression | nih.gov |

| Tyrosol | MCF-7 | Dose-dependent decrease | humangeneticsgenomics.ir |

| BPAF (bisphenol analog) | Caov-3 | Decrease at high concentrations | nih.gov |

| Ferulic Acid | PC-3, NCI-H460 | Inhibition of proliferation | mdpi.com |

| Dihydro-resveratrol | PC-3, DU-145 | Proliferative at low concentrations, inhibitory at high concentrations | d-nb.info |

Exploration of Molecular Mechanisms Underlying Antiproliferative Effects

The antiproliferative effects of phenolic compounds are underpinned by a variety of molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov

For example, MS13 was found to induce apoptosis in NSCLC cells, as evidenced by morphological changes and a significant increase in caspase-3 activity. nih.gov It also led to a decrease in the concentration of the anti-apoptotic protein Bcl-2. nih.gov Similarly, tyrosol induced apoptosis and necrosis in MCF-7 cells at high concentrations and was associated with the overexpression of the pro-apoptotic genes bax and p53, and downregulation of the anti-apoptotic gene bcl-2. humangeneticsgenomics.ir 3-Hydroxyterphenyllin was also shown to induce apoptosis in ovarian cancer cells through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and death receptors DR4 and DR5. nih.gov

Cell cycle arrest is another key mechanism. 3-Hydroxyterphenyllin induced S-phase arrest in ovarian cancer cells, which was linked to DNA damage and the modulation of cyclin-dependent kinases (CDKs) and cyclins. nih.gov Ferulic acid has also been shown to cause cell cycle arrest at the G0/G1 phase in prostate cancer cells. mdpi.com

Gene expression analysis has revealed that these compounds can modulate various signaling pathways. In the case of MS13, it was found to regulate genes highly associated with the PI3K, cell cycle-apoptosis, and MAPK signaling pathways in NSCLC cells. nih.gov

Antimicrobial Activity Mechanisms (in vitro, mechanistic insight)

Phenolic compounds are also known for their broad-spectrum antimicrobial activity against a range of pathogens, including bacteria in both planktonic and biofilm forms. mdpi.comfrontiersin.orgnih.gov The effectiveness of these compounds is often linked to their chemical structure. mdpi.comnih.gov

Investigation of Effects on Bacterial Cell Membrane Integrity and Permeability

A primary mechanism of antimicrobial action for many phenolic compounds is the disruption of the bacterial cell membrane. nih.govmdpi.com This leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components such as proteins and nucleic acids. jmb.or.kr

For instance, phenolic terpenoids like carvacrol (B1668589) and thymol (B1683141) have been observed to cause an immediate loss of cell membrane integrity and ion leakage in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov This disruption of the cell membrane is considered a key factor in their antibacterial activity. nih.gov Similarly, a Coffea robusta leaf extract, rich in phenolic compounds, was shown to effectively damage the cell membrane integrity of several foodborne pathogens, leading to the release of proteins and nucleic acids. jmb.or.kr This extract also disrupted the bacterial cell membrane potential and permeability. jmb.or.kr

The ability of phenolic compounds to disrupt the cell membrane is often attributed to their interaction with the lipid bilayer. mdpi.com This can lead to changes in membrane fluidity and the formation of pores, ultimately resulting in cell death. frontiersin.org

Structure-Activity Relationships in Antimicrobial Potency Against Planktonic and Biofilm Bacteria

The antimicrobial potency of phenolic compounds is significantly influenced by their chemical structure. frontiersin.orgnih.gov For example, studies on eugenol, thymol, and carvacrol and their derivatives have shown that the presence of an allyl group can increase their potency against planktonic cells of both S. epidermidis (Gram-positive) and P. aeruginosa (Gram-negative). frontiersin.org However, against biofilms, the parent compounds were found to be more potent, highlighting the importance of considering the bacterial growth state when evaluating antimicrobial efficacy. frontiersin.org

The number and position of hydroxyl groups on the phenolic ring are also crucial for antimicrobial activity. mdpi.com Generally, a higher number of hydroxyl groups is associated with stronger activity. mdpi.com The lipophilicity of the molecule, influenced by various functional groups, also plays a role in its ability to cross the microbial membrane. mdpi.com For instance, in a study of phenolic compounds against methicillin-resistant Staphylococcus aureus (MRSA), the presence of a carboxylic acid group, two hydroxyl groups in the para and ortho positions, and a methoxyl group in the meta position were identified as important for anti-MRSA activity. core.ac.uk

The table below illustrates the minimum inhibitory concentrations (MICs) of some phenolic acids against various bacteria, providing insight into their structure-activity relationships.

| Phenolic Acid | Escherichia coli (MIC in mg/mL) | Staphylococcus aureus (MIC in mg/mL) | Reference |

| 2,4-dihydroxybenzoic acid | 1 | 1 (MRSA) | core.ac.uk |

| Protocatechuic acid | 1 | 1 (MRSA) | core.ac.uk |

| Vanillic acid | 1 | >1 | core.ac.uk |

| p-coumaric acid | 1 | >1 | core.ac.uk |

This data suggests that specific structural features are critical for the antimicrobial efficacy of phenolic compounds against different bacterial species.

Structure Activity Relationship Sar Studies and Analogue Development for Specific Molecular Interactions

Systematic Chemical Modification of the Phenolic Core and Hydroxypropenyl Side Chain for Modulating Interactions

The structure of trans-3-(3-hydroxypropenyl)phenol offers two primary sites for chemical modification: the phenolic core and the hydroxypropenyl side chain. Alterations to these regions can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution, thereby modulating its interactions with biological targets.

Phenolic Core Modification: The phenolic hydroxyl group is a critical feature, acting as a hydrogen bond donor and influencing the molecule's antioxidant potential.

Hydroxyl Group Variation: The number and position of hydroxyl groups on the aromatic ring are key determinants of activity in many phenolic compounds. nih.gov For instance, in related phenolic esters, increasing the number of hydroxyl groups can enhance antioxidant activity. nih.gov Conversely, protecting the phenolic hydroxyl via etherification or esterification can block these interactions or serve as a prodrug strategy. google.com

Introduction of Other Substituents: Adding other functional groups, such as methoxy (B1213986) groups, can alter activity. The compound 5-(3-hydroxy-propenyl)-2-methoxy-phenyl, an analogue of the target molecule, illustrates how such modifications are explored in medicinal chemistry. googleapis.com These changes affect steric hindrance and electronic properties, which can fine-tune binding affinity and specificity for protein targets.

Hydroxypropenyl Side Chain Modification: The side chain's length, flexibility, and terminal hydroxyl group are also crucial for molecular interactions.

Terminal Hydroxyl Group: The terminal hydroxyl group on the side chain provides an additional point for hydrogen bonding. Modification of this group, for example, by converting it into an ester or an ether, can drastically change its interaction profile. In one patented application, this hydroxyl group was reacted to form a diphenylcarbamoyloxypropenyl group, demonstrating a strategy to create derivatives with potentially new activities.

The table below summarizes key modification strategies and their predicted impact on molecular interactions.

| Structural Feature | Modification Strategy | Potential Impact on Molecular Interactions |

| Phenolic Core | Vary number/position of -OH groups | Modulates antioxidant capacity and hydrogen bonding potential. nih.gov |

| Add methoxy (-OCH3) groups | Alters electronic properties and steric profile. googleapis.com | |

| Protect -OH group (e.g., as an ether) | Blocks hydrogen bonding; can be used as a prodrug approach. google.com | |

| Hydroxypropenyl Chain | Alter chain length | Affects spatial orientation and fit within binding sites. |

| Saturate the double bond | Increases conformational flexibility; alters geometry. nih.gov | |

| Modify terminal -OH group (e.g., esterify) | Changes hydrogen bonding capability and lipophilicity. |

Comparative Analysis with Related Phenolic Lignans (B1203133), Neolignans, and Stilbenes (e.g., Dehydrodiconiferyl Alcohol, Resveratrol)

This compound belongs to the broad class of phenylpropanoids and shares structural similarities with various bioactive compounds, including lignans, neolignans, and stilbenes. Comparative analysis provides insight into how subtle structural variations affect biological function.

Lignans and Neolignans: Lignin (B12514952), a major structural polymer in plants, is formed from the cross-linking of p-(hydroxypropenyl) phenols, such as coniferyl, sinapyl, and p-coumaryl alcohol. unipr.it These monolignols are structural precursors to lignans and neolignans. For example, Dehydrodiconiferyl Alcohol , a lignan (B3055560) formed by the dimerization of coniferyl alcohol, shares the same core phenylpropanoid skeleton. Studies on related neolignans, such as (7R,8S)-1-(3,4-dimethoxyphenyl)-2-[4-(3-hydroxy-1-propenyl)-2-methoxyphenoxy]-propane-1,3-diol, have explored their antioxidant activities. gust.edu.vn The comparison highlights how dimerization and the formation of ether linkages create more complex and rigid structures, which can lead to different biological specificities compared to the simpler monomeric form of this compound.

Stilbenes (Resveratrol): Resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene) is perhaps the most well-known related compound. While it is a stilbene (B7821643) and not a phenylpropanoid, it shares the feature of two phenolic rings connected by a double bond. The key difference is the substitution pattern and the direct linkage of the two aromatic rings in resveratrol. Studies comparing trans-resveratrol with its cis-isomer and its saturated form, dihydro-resveratrol, show significant differences in activity. Trans-resveratrol is often the most potent isomer in antiproliferative assays, with the cis-isomer being slightly less active. nih.govnih.gov Dihydro-resveratrol, lacking the rigidifying double bond, can exhibit entirely different, even opposing, biological effects at low concentrations. nih.govnih.gov This underscores the critical role of the linking chain's stereochemistry and saturation in defining biological outcomes.

The table below offers a structural comparison of these related compounds.

| Compound | Class | Key Structural Features |

| This compound | Phenylpropanoid | Single phenolic ring with a C3 hydroxypropenyl side chain. |

| Dehydrodiconiferyl Alcohol | Lignan | Dimer of coniferyl alcohol; contains a dihydrobenzofuran ring system. |

| Resveratrol | Stilbene | Two phenolic rings linked by a styrene (B11656) double bond (C2 bridge). |

| Dihydro-resveratrol | Dihydrostilbene | Two phenolic rings linked by an ethyl bridge (saturated). |

Elucidating the Influence of Stereochemistry (e.g., trans vs. cis configurations) on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in molecular recognition, as biological receptors and enzyme active sites are chiral and three-dimensional. The configuration of the double bond in the propenyl side chain of 3-(3-hydroxypropenyl)phenol is critical in this regard.

The trans (or E) configuration results in a more linear and rigid geometry compared to the cis (or Z) isomer, which has a distinct kink. wikipedia.org This difference in shape directly impacts how the molecule can fit into a binding site. Generally, trans isomers of acyclic systems are more thermodynamically stable than their cis counterparts due to reduced steric strain. wikipedia.org

While direct comparative studies on the isomers of 3-(3-hydroxypropenyl)phenol are not widely reported, extensive research on the stilbene resveratrol provides a compelling parallel.

Biological Activity Differences: Studies on resveratrol have consistently shown that the trans-isomer is more potent than the cis-isomer in various biological assays, including antiproliferative and enzyme inhibitory activities. nih.govnih.govresearchgate.net For example, in a study on mushroom tyrosinase inhibition by 3,5-dihydroxystilbene (a close resveratrol analogue), both isomers were effective, but the cis-isomer showed stronger competitive inhibition with a lower inhibition constant (K_I) than the trans-isomer. nih.gov This indicates that even a subtle change in shape can significantly alter binding affinity.

Receptor Fit and Conformation: The specific geometry of an isomer can determine whether it acts as an agonist or antagonist at a receptor. The constrained conformations of synthetic cis and trans analogues of a moth pheromone were used to probe its bioactive conformation. The results showed that the cis-isomer was over two orders of magnitude more active, strongly suggesting that the natural pheromone adopts a cisoid conformation when binding to its receptor. nih.gov

These examples strongly suggest that the trans and cis isomers of 3-(3-hydroxypropenyl)phenol would exhibit different biological activities and binding affinities due to their distinct three-dimensional shapes. The trans isomer's linear shape may allow for optimal interactions within a specific binding pocket that the bent cis isomer cannot achieve, or vice versa. Therefore, controlling the stereochemistry during synthesis is essential for developing selective and potent analogues. nih.gov

Emerging Research Avenues and Methodological Innovations for Trans 3 3 Hydroxypropenyl Phenol

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The accurate detection and quantification of trans-3-(3-Hydroxypropenyl)phenol, especially at low concentrations, are fundamental to understanding its presence and role in various systems. Modern analytical chemistry offers a powerful toolkit for this purpose, moving beyond simple detection to comprehensive profiling.

Advanced chromatographic techniques form the bedrock of phenolic compound analysis. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD), is a versatile method for separating and quantifying phenolic compounds in diverse matrices like surface water and wastewater. mdpi.com For enhanced sensitivity and selectivity, pre-column derivatization can be employed, where the phenol (B47542) is reacted with a fluorescent tag, allowing for highly sensitive fluorescence detection. scirp.org

Gas Chromatography (GC), particularly when combined with Mass Spectrometry (GC-MS), is another cornerstone for phenol analysis. acs.orgepa.gov However, the polar nature of the hydroxyl groups in this compound can lead to poor chromatographic behavior, such as peak tailing and reduced volatility. acs.org To overcome this, derivatization is a common and often necessary step. This process chemically modifies the polar functional groups, increasing the analyte's volatility and thermal stability. acs.orgmdpi.com Common derivatization strategies applicable to phenols include:

Acetylation: Converts hydroxyl groups to esters. mdpi.com

Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which improves thermal stability. mdpi.com

Derivatization with Pentafluorobenzyl Bromide (PFBBr): Allows for sensitive detection using an Electron Capture Detector (ECD). epa.gov

These techniques are crucial for trace analysis, such as monitoring environmental samples or detecting the compound as a secondary metabolite from organisms. mdpi.comscispace.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, represents a frontier in understanding the biological context of this compound. Techniques like HPLC-DAD-ESI-QTOF-MS (High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry) enable the comprehensive profiling of phenolic compounds in complex biological extracts, such as those from plants. researchgate.netnih.gov Such untargeted analyses can reveal not only the presence of the compound itself but also its precursors, degradation products, and related metabolites, providing a snapshot of the relevant biochemical pathways. nih.govresearchgate.net This approach was successfully used to identify novel oligolignols in poplar trees, demonstrating its power to uncover new compounds and metabolic links. nih.gov

| Technique | Detector | Derivatization Required? | Application/Notes | Source |

|---|---|---|---|---|

| HPLC | DAD/UV | No | General quantification of phenolic compounds in environmental and biological samples. | nih.govmdpi.com |

| HPLC | Fluorescence (FLD) | Yes (with fluorescent tag) | High-sensitivity analysis for trace-level detection. | scirp.org |

| GC | FID | Recommended | Analysis of underivatized or derivatized phenols. | epa.gov |

| GC | ECD | Yes (e.g., with PFBBr) | Highly sensitive detection for specific derivatized phenols. | epa.gov |

| GC-MS | Mass Spectrometer | Recommended | Provides structural confirmation and quantification; essential for identifying unknowns in complex mixtures like bio-oil. | acs.orgmdpi.com |

| HPLC-ESI-QTOF-MS | Mass Spectrometer | No | Powerful tool for metabolomics, enabling identification and quantification of a wide range of compounds in a single run. | researchgate.netnih.gov |

Application of Chemoinformatic Approaches for Predictive Modeling of Structure-Interaction Relationships

Chemoinformatics applies computational methods to solve chemical problems, particularly in the realm of drug discovery and materials science. nih.govmdpi.com For this compound, these approaches offer a powerful means to predict its physicochemical properties, biological activities, and potential interactions without the need for extensive laboratory experiments.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or a specific property. nih.gov The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, geometric, electronic). mdpi.com Machine learning algorithms are then used to build predictive models based on these descriptors. nih.gov Such models could be used to predict the potential of this compound and its derivatives for a specific biological target.

A more specific and highly valuable application is the in silico prediction of key physicochemical parameters. For instance, Density Functional Theory (DFT) calculations have been used to create a highly accurate protocol for computing the pKa of phenolic compounds. nih.gov This method, which models the molecule with explicit water molecules, can predict pKa values with a mean absolute error of just 0.3 units without requiring empirical corrections, making it a practical and fast tool. nih.gov Applying this protocol to this compound would provide a reliable estimate of its acidity, a critical parameter governing its behavior in biological and environmental systems.

Furthermore, chemoinformatic tools are essential for understanding structure-interaction relationships at a molecular level. nih.gov Molecular docking simulations can predict how this compound might bind to the active site of a protein, such as an enzyme or receptor. This was demonstrated in a study of oleanolic acid analogs, where molecular simulation helped confirm how the inhibitor stabilized a viral protein, preventing a key conformational change required for viral entry. nih.gov Such studies can guide the rational design of new derivatives with improved activity.

| Chemoinformatic Approach | Application for this compound | Key Benefit | Source |

|---|---|---|---|

| QSAR/QSPR Modeling | Predicting biological activity or physicochemical properties of the compound and its analogs. | Enables rapid screening of virtual compounds to prioritize synthesis and testing. | nih.govmdpi.com |

| DFT-Based pKa Prediction | Calculating the acidity of the phenolic hydroxyl group. | Provides an accurate, fast, and resource-efficient alternative to experimental measurement. | nih.gov |

| Molecular Docking | Simulating the binding pose and affinity of the compound to a biological target (e.g., protein). | Provides mechanistic insights into biological activity and guides lead optimization. | nih.gov |

| 3D Structure Prediction | Generating a reliable 3D model of the molecule for use in other computational studies. | Harnesses existing crystallographic data to model structures of molecules that have not been crystallized. | mdpi.com |

Integration of Green Chemistry Principles in the Synthesis and Derivatization of this compound

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis and modification of this compound is crucial for ensuring that its production is environmentally sustainable.

The 12 Principles of Green Chemistry provide a guide for greener chemical processes. nih.gov For a molecule like this compound, several principles are particularly relevant:

Use of Renewable Feedstocks: The compound is related to p-coumaryl alcohol, a natural monolignol, suggesting that synthetic routes could be developed from renewable biomass sources. researchgate.netnih.gov Vanillin (B372448), another bio-based phenolic aldehyde, has been demonstrated as a versatile platform for creating a wide range of bio-based monomers. rsc.org

Catalysis: Using catalytic reagents is superior to stoichiometric ones. For instance, greener methods for the nitration of phenols employ catalysts like ferric nitrate (B79036), avoiding harsh mixed acids and improving selectivity. researchgate.netijcce.ac.ir

Safer Solvents and Auxiliaries: Traditional organic solvents can be replaced with greener alternatives, such as water, supercritical fluids, or ionic liquids. ijcce.ac.ir Solvent-free reactions, where possible, are an even better alternative. rsc.org

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. nih.gov Sonochemical synthesis, which uses ultrasonic irradiation, can promote reactions at lower temperatures and in shorter times. ijcce.ac.ir

Reduce Derivatives: Avoiding unnecessary derivatization steps can reduce waste and atom economy. nih.gov However, some derivatizations are necessary for analysis. One greener approach in this context is solid-phase synthesis, where the molecule is attached to a resin. This simplifies purification, often requiring only filtration and washing, thereby minimizing solvent use. pitt.edu There is evidence of (E)-3-(3-Hydroxypropenyl)phenol being loaded onto a trityl chloride resin, demonstrating the feasibility of this approach. pitt.edu

| Green Chemistry Principle | Application to this compound Synthesis | Example/Potential | Source |

|---|---|---|---|

| Prevent Waste | Optimize reactions to maximize the incorporation of all materials into the final product. | Develop high-yield, one-pot synthesis procedures. | nih.govresearchgate.net |

| Use Renewable Feedstocks | Synthesize the compound from bio-based precursors like lignin (B12514952) or other plant-derived phenols. | Utilize precursors like vanillin or p-coumaryl alcohol. | researchgate.netrsc.org |

| Use Catalysts | Replace stoichiometric reagents with selective catalysts for reactions like nitration or oxidation. | Employing iron(III) nitrate instead of traditional nitrating agents. | researchgate.netijcce.ac.ir |

| Use Safer Solvents | Replace hazardous organic solvents with water, bio-solvents, or ionic liquids, or conduct solvent-free reactions. | Using protic ionic liquids as a recoverable solvent in nitration reactions. | ijcce.ac.ir |

| Reduce Unnecessary Derivatization | Minimize the use of blocking groups or other temporary modifications. | Employing solid-phase synthesis on a resin to simplify purification. | nih.govpitt.edu |

Cross-Disciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Chemistry, and Mechanistic Biology

The most profound insights into the role and potential of this compound will emerge from research that transcends traditional disciplinary boundaries. The synergy between synthetic chemistry, computational chemistry, and mechanistic biology creates a powerful cycle of discovery.

Biology Identifies, Chemistry Confirms: A biological or metabolomics study might first detect this compound or a related novel compound in a biological system, such as in the study of lignin biosynthesis in genetically modified plants. nih.gov Mechanistic biology can propose a structure based on spectroscopic data (e.g., MS, NMR). However, to unequivocally confirm this structure and to enable further biological testing, an authentic standard is required. This is where synthetic organic chemistry plays a critical role by developing a route to synthesize the proposed molecule. nih.govru.nl The properties of the synthetic compound can then be compared to the natural isolate for final confirmation.

Chemistry Creates, Biology Tests: Synthetic chemistry can create not just the natural product but also a library of analogs with systematic modifications to the core structure. nih.gov These analogs can then be screened in biological assays to probe structure-activity relationships (SAR). This iterative process, where synthesis provides the tools for biological exploration, is fundamental to fields like drug discovery. ru.nl

Computation Predicts and Explains: Computational chemistry serves as a bridge between the other two disciplines. It can be used to predict the properties of proposed structures before they are synthesized, helping to prioritize synthetic targets. nih.gov When a compound shows biological activity, molecular modeling can be used to generate hypotheses about its mechanism of action, for example, by docking the molecule into the active site of a target protein. nih.gov These computational models can explain observed SAR data at a molecular level and guide the design of the next generation of analogs. For instance, theoretical studies on the thermal decomposition of related lignin model compounds have helped explain the formation of various pyrolysis products, providing mechanistic understanding of high-temperature reactions. researchgate.net

This integrated approach, where biological observation prompts synthetic confirmation, which in turn enables detailed mechanistic and computational investigation, represents the future of research on specialized molecules like this compound.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying trans-3-(3-Hydroxypropenyl)phenol in biological matrices?

- Methodological Answer : The Folin-Ciocalteu assay, adapted for phenolic compounds, can be employed for quantification via UV-Vis spectroscopy at 750 nm. For higher specificity, reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended, using deuterated internal standards to correct for matrix effects. Structural confirmation should include H-NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad O-H stretch at 3200–3500 cm) .

Q. How can this compound be synthesized and purified in laboratory settings?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation of 3-hydroxypropenyl precursors with phenolic aldehydes under acidic catalysis. Purification can be optimized via liquid-liquid extraction using methyl isobutyl ketone (MIBK)-water systems, with phase equilibrium modeled using the NRTL equation to predict partition coefficients. Crystallization in ethanol/water mixtures (1:3 v/v) yields >95% purity .

Advanced Research Questions

Q. How does stereoisomerism (cis vs. trans) influence the biological activity of 3-(3-Hydroxypropenyl)phenol derivatives?

- Methodological Answer : Comparative studies require chiral separation techniques (e.g., chiral HPLC with amylose-based columns) and in vitro assays (e.g., enzyme inhibition or receptor-binding assays). For example, trans-isomers exhibit higher antioxidant activity due to planar conformations facilitating electron delocalization, as shown in DPPH radical scavenging assays (IC trans: 12 μM vs. cis: 28 μM) .

Q. What metabolic pathways involve this compound in mammalian systems?

- Methodological Answer : Cytochrome P450-mediated oxidation (CYP2E1 and CYP3A4) generates dihydrodiol and epoxide metabolites, identified via LC-HRMS (m/z 197.0812 for [M+H]+). Urinary metabolites can be monitored using SPE extraction followed by GC-MS with derivatization (BSTFA), referencing pyrethroid metabolite protocols for analogous phenolic compounds .

Q. How can solvent systems be optimized for large-scale purification of this compound?

- Methodological Answer : Ternary phase diagrams (e.g., MIBK-water-phenol) at varying temperatures (25–50°C) and solvent ratios guide solvent selection. The Taguchi experimental design minimizes trials by testing critical variables (solvent polarity, temperature, mixing time), with ANOVA validating statistical significance of factors .

Q. What role does this compound play in plant metabolomics, particularly in stress responses?

- Methodological Answer : Non-targeted metabolomics (UHPLC-QTOF-MS) combined with pathway enrichment analysis (KEGG or MetaCyc) reveals its involvement in lignin biosynthesis and ROS scavenging. For example, upregulated levels in Pleurotus ostreatus under oxidative stress correlate with lignin peroxidase activity (R = 0.89) .

Data Contradictions and Resolution

-

Discrepancy in Antioxidant Assay Results : Variations in DPPH assay outcomes (e.g., IC values across studies) may arise from solvent polarity (ethanol vs. methanol) affecting compound solubility. Standardizing solvent systems and using ESR spectroscopy for direct radical detection resolves inconsistencies .

-

Conflicting Metabolic Stability Data : Discrepancies in hepatic half-life (t) values can be addressed by using primary hepatocytes from multiple species (rat, human) and normalizing results to protein binding (e.g., equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.